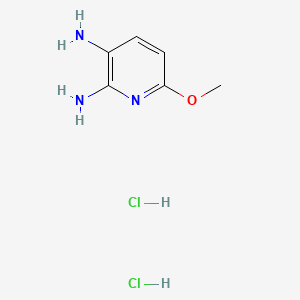

![molecular formula C11H9ClN2S B1305110 6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine CAS No. 25935-62-0](/img/structure/B1305110.png)

6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine

Vue d'ensemble

Description

“6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine” is a chemical compound used in scientific research . It belongs to the class of sulfonamides. Its unique properties make it valuable for studying various fields including medicine, biology, and chemistry.

Molecular Structure Analysis

The molecular formula of “6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine” is C11H9ClN2S .Physical And Chemical Properties Analysis

The compound is a low melting solid .Applications De Recherche Scientifique

Pharmaceutical Research

6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine: is utilized in pharmaceutical research as a building block for the synthesis of more complex compounds. Its structure is amenable to modifications that can lead to the development of new therapeutic agents. For instance, its sulfanyl group can be used to create derivatives with potential antibacterial and antifungal properties .

Biomedicine

In biomedicine, this compound serves as a reference standard in the development of diagnostic assays. It can be used to calibrate instruments or as a control in experiments to ensure the accuracy of biomedical tests .

Material Science

The compound’s ability to bind to various substrates makes it valuable in material science. It can be used to modify surface properties of materials, potentially leading to the development of novel coatings with specific characteristics like increased resistance to corrosion or enhanced electrical conductivity .

Environmental Science

6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine: plays a role in environmental science research, particularly in the study of pollution management. Its chemical properties allow it to interact with pollutants, which can help in understanding and developing methods for environmental cleanup.

Analytical Chemistry

In analytical chemistry, this compound is used for method development and validation. It can act as a standard in chromatography and spectrometry, helping in the quantification and identification of unknown substances in complex mixtures .

Pharmacology

The compound’s pharmacological applications are being explored, particularly its role as a precursor in the synthesis of molecules with potential medicinal properties. It may contribute to the discovery of new drugs with improved efficacy and safety profiles .

Safety and Hazards

Propriétés

IUPAC Name |

6-(4-chlorophenyl)sulfanylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2S/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGFMQJJHUULTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=NC=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384140 | |

| Record name | 6-[(4-chlorophenyl)sulfanyl]-3-pyridinylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine | |

CAS RN |

25935-62-0 | |

| Record name | 6-[(4-chlorophenyl)sulfanyl]-3-pyridinylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

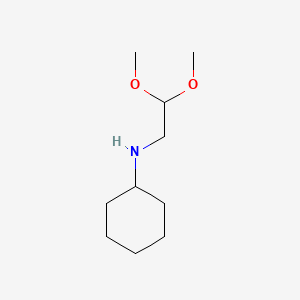

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)

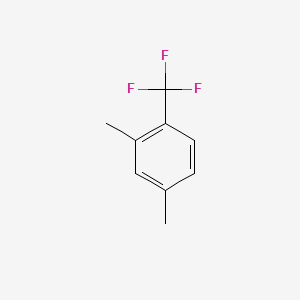

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)

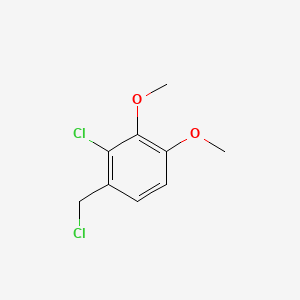

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)